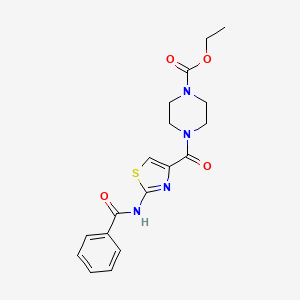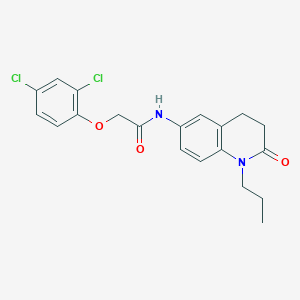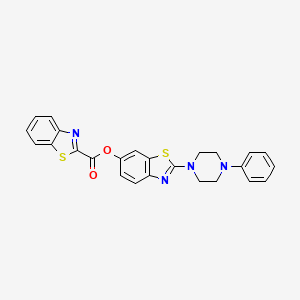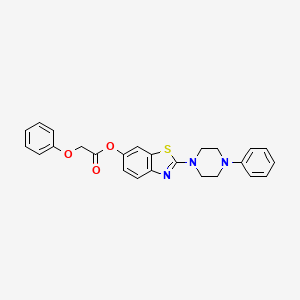![molecular formula C25H23N3O2 B6489068 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide CAS No. 898455-16-8](/img/structure/B6489068.png)
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are heterocyclic compounds that have been of great interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with acyl or aroyl chlorides . In a specific example, a green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex. For instance, the molecule can have a flattened structure with specific dihedral angles . More specific structural details would require further investigation or experimental data.Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined through various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The melting point can also be determined .科学的研究の応用
Drug Development and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides, like MFCD07717168, is of significant interest due to their central role in successful drugs. Notably, compounds with similar substructures have been pivotal in the development of medications such as Atorvastatin (a cholesterol-lowering drug) and Sunitinib (a tyrosine kinase inhibitor used in cancer therapy) . Researchers explore the potential of MFCD07717168 as a scaffold for novel drug candidates.
Antimicrobial and Antiviral Properties
Pyrrolin-4-ones, including 4-oxo derivatives of pyrrole-3-carboxylic acids, exhibit bioactivity against malaria and HIV-1 protease . MFCD07717168’s structural features make it an interesting candidate for further investigation in antimalarial and antiviral drug development.
Cyclooxygenase-2 (COX-2) Inhibition
Molecular docking studies have suggested that certain quinazolinone derivatives possess potent COX-2 inhibitory activity . Given the importance of COX-2 in inflammation and cancer, exploring MFCD07717168’s potential as a COX-2 inhibitor could be valuable.
Factor Xa Binding and Oral Bioavailability
In the context of anticoagulant drug development, neutral moieties play a crucial role. The p-methoxyphenyl moiety has been identified as a factor Xa binding site, retaining good oral bioavailability . Investigating MFCD07717168’s binding affinity and pharmacokinetics could be worthwhile.
Other Biological Activities
Heterocyclic compounds, including pyrrolinones, often exert diverse biological effects. While not directly studied for MFCD07717168, it’s worth exploring its potential in areas such as anticancer, anti-inflammatory, and antibacterial activities .
作用機序
Target of Action
Compounds with a similar quinazolinone structure have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that MFCD07717168 might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might interfere with the normal functioning of microbial proteins or enzymes, leading to the inhibition of microbial growth .
Biochemical Pathways
Given the potential antimicrobial activity of similar quinazolinone compounds, it’s possible that mfcd07717168 might affect pathways related to microbial growth and survival .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy .
Result of Action
Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might lead to the inhibition of microbial growth .
将来の方向性
The future directions in the research of quinazolinone derivatives could involve the development of more efficient synthesis methods, the exploration of their biological activities, and their potential applications in medicine . Further studies could also focus on understanding their mechanism of action at the molecular level .
特性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-9-5-4-6-10-18)24(29)27-19-13-15-20(16-14-19)28-17(2)26-23-12-8-7-11-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDGQQINUBAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)
![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)
![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)
![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)

![4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B6489045.png)


![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)
![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6489090.png)